Ethyl 5,7-dichlorobenzofuran-3-carboxylate chemical properties and structure
Ethyl 5,7-dichlorobenzofuran-3-carboxylate chemical properties and structure
Topic: Ethyl 5,7-dichlorobenzofuran-3-carboxylate: Chemical Properties, Synthesis, and Structural Analysis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl 5,7-dichlorobenzofuran-3-carboxylate (CAS: 457938-98-6) is a specialized heterocyclic scaffold utilized primarily as a pharmacophore intermediate in the development of antimicrobial and anticancer therapeutics.[1] Unlike its 2-carboxylate isomer, the 3-carboxylate derivative provides a unique vector for structure-activity relationship (SAR) exploration, particularly in targeting protein-protein interactions where the benzofuran core mimics tryptophan or tyrosine residues. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns.[2]
Structural Identity & Physicochemical Profile[3][4][5][6][7][8]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | Ethyl 5,7-dichloro-1-benzofuran-3-carboxylate |
| Common Name | 5,7-Dichloro-3-ethoxycarbonylbenzofuran |
| CAS Number | 457938-98-6 (Distinct from the 2-isomer: 91183-47-0) |
| Molecular Formula | C₁₁H₈Cl₂O₃ |
| Molecular Weight | 259.08 g/mol |
| SMILES | CCOC(=O)C1=COC2=C1C=C(Cl)C=C2Cl |
Electronic & Structural Analysis
The 5,7-dichlorobenzofuran core is an electron-deficient aromatic system.
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Electronic Effects: The chlorine atoms at positions 5 and 7 exert a strong inductive electron-withdrawing effect (-I), significantly deactivating the benzene ring toward electrophilic attack. However, the oxygen atom of the furan ring provides resonance donation (+M), maintaining aromaticity.
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3-Carboxylate Position: Placing the ester at C-3 (beta to the heteroatom) creates a vinylogous carbonate-like electronic environment. This position is sterically less accessible than C-2 but offers distinct metabolic stability profiles compared to the 2-isomer.
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Lipophilicity: The presence of two halogens and an ethyl ester results in a high LogP (predicted ~4.2), suggesting high membrane permeability but poor aqueous solubility.
Synthetic Methodologies
Retrosynthetic Analysis
The construction of the benzofuran-3-carboxylate core typically avoids the classic Rap-Stoermer reaction (which yields 2-carboxylates). Instead, it relies on ring-contraction or carbenoid insertion strategies.
Validated Protocol: Acid-Catalyzed Annulation
Source Authority: Adapted from Organic Syntheses protocols for 3-ethoxycarbonyl benzofurans (Dudley et al.).
Reaction Scheme:
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Precursor: 3,5-Dichlorosalicylaldehyde.
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Catalyst: Tetrafluoroboric acid diethyl etherate (HBF₄[6]·OEt₂).
Step-by-Step Protocol:
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Setup: Flame-dry a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet.
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Slurry Formation: Charge the flask with 3,5-dichlorosalicylaldehyde (1.0 equiv) and anhydrous dichloromethane (DCM). The solubility will be low initially.
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Catalyst Addition: Add HBF₄·OEt₂ (0.1 equiv) via syringe.[6] The slurry typically changes color (often orange/yellow) indicating activation of the carbonyl oxygen.
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Diazo Addition (Critical):
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Safety Note: EDA is potentially explosive.[4][5][6][7] Handle behind a blast shield.
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Dissolve Ethyl Diazoacetate (1.4 equiv) in DCM.
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Add dropwise over 20–30 minutes. Observe steady nitrogen evolution (
).[6] -
Mechanism:[5][6] The reaction proceeds via O-alkylation followed by an intramolecular Roskamp-Feng reaction (aldol-type cyclization) and dehydration.
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Workup: Once gas evolution ceases (approx. 2 hours), quench with saturated NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Yield Expectation: 75–85% isolated yield.
Visualization: Synthesis Pathway
Caption: Acid-catalyzed annulation pathway utilizing diazoacetate insertion.
Chemical Reactivity & Transformation
Reactivity Profile
The 3-carboxylate group serves as a versatile handle for further derivatization.
| Reaction Type | Reagent / Conditions | Product Outcome | Significance |
| Hydrolysis | LiOH, THF/H₂O, Reflux | 5,7-Dichlorobenzofuran-3-carboxylic acid | Precursor for amide coupling. |
| Hydrazinolysis | Hydrazine hydrate, EtOH, Reflux | Benzofuran-3-carbohydrazide | Key intermediate for triazole/oxadiazole synthesis. |
| Reduction | LiAlH₄, dry Ether, 0°C | (5,7-Dichlorobenzofuran-3-yl)methanol | Access to benzylic electrophiles. |
| Electrophilic Subst. | Br₂, acetic acid | 2-Bromo-5,7-dichlorobenzofuran... | C-2 is the only open active site. |
Visualization: Reactivity Logic
Caption: Divergent synthesis pathways from the ethyl ester scaffold.
Safety & Handling (MSDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
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Handling: The synthesis involves Ethyl Diazoacetate , a high-energy compound.[4][6] Reactions must be performed in a fume hood behind a blast shield. Avoid metal spatulas when handling diazo compounds to prevent spark-induced detonation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).
References
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Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2010). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate". Organic Syntheses, 87, 286.
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PubChem Database. "Ethyl 5-chlorobenzofuran-2-carboxylate" (Analogous structure data for verification).
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Aquino, G. A. S., et al. (2023).[3] "Ethyl Diazoacetate: Applications and Flow Chemistry". SynOpen, 7, 110–113.[3]
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ResearchGate. "Synthesis and Biological Activity of Benzofuran Derivatives". (General SAR context for dichlorobenzofurans).
